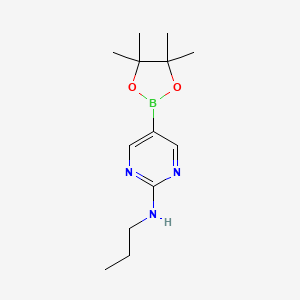

N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Descripción general

Descripción

N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with a propyl group and a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the borylation of a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large

Actividad Biológica

N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHBNO, with a molecular weight of 263.14 g/mol. The compound features a pyrimidine ring substituted with a dioxaborolane moiety, which is known for its role in drug design and development due to its ability to form stable complexes with various biological targets .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various human cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer).

- Findings : Preliminary results indicate that this compound exhibits significant cytotoxic effects against these cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the dioxaborolane group may interact with cellular pathways involved in tumor growth and survival. This interaction could potentially disrupt key signaling pathways critical for cancer cell viability .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor size and increased survival rates compared to control groups.

- In Vitro Studies : Detailed assays revealed that the compound inhibits specific enzymes associated with tumor metabolism. For instance, it was found to inhibit the activity of certain kinases involved in cell cycle regulation.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial:

- Toxicity Profile : Initial toxicity studies indicate that the compound may cause skin irritation and has harmful effects if ingested. Appropriate handling precautions are recommended during laboratory use .

Data Table: Summary of Biological Activity

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 | 15 | Apoptosis induction |

| Antitumor | K562 | 20 | Inhibition of cell proliferation |

| Antitumor | PC-3 | 12 | Disruption of kinase signaling |

| Antitumor | T47D | 18 | Induction of metabolic stress |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as a dual-target therapeutic agent. Research indicates that derivatives of this compound can interact with multiple biological targets, making them suitable for treating complex diseases such as cancer and inflammatory disorders. For instance, studies have shown that compounds similar to N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exhibit significant binding affinity and inhibition against various protein targets involved in disease pathways .

Case Study: Dual Target Inhibition

In a study focusing on dual-target compounds for bronchial diseases, synthesized compounds demonstrated high specificity and binding efficacy towards ADORA2A and PDE4D receptors. The findings indicated that certain derivatives achieved over 90% inhibition of these targets, showcasing the therapeutic potential of compounds derived from this compound .

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its boron-containing structure allows for participation in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This property is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis Example

A typical synthesis involves reacting the compound with aryl halides under palladium catalysis conditions to form biaryl compounds. This method has been utilized effectively to generate diverse chemical libraries for screening in drug discovery .

Material Science

The unique properties of the boron-containing moiety allow this compound to be used in the development of advanced materials. Its ability to form stable complexes with various substrates makes it useful in the design of sensors and catalysts.

Applications in Sensors

Research has indicated that derivatives of this compound can be integrated into sensor technologies due to their selective binding capabilities. For example, modifications to the dioxaborolane group can enhance sensitivity towards specific analytes .

Summary Table of Applications

Propiedades

IUPAC Name |

N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BN3O2/c1-6-7-15-11-16-8-10(9-17-11)14-18-12(2,3)13(4,5)19-14/h8-9H,6-7H2,1-5H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZSUMXZKXWTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675238 | |

| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-47-9 | |

| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.